-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741445.png)
[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features both pyrrole and pyrazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and pyrazole precursors. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Once the precursors are prepared, they undergo a coupling reaction. This can be achieved through a nucleophilic substitution reaction where the methyl group on the pyrrole ring reacts with the pyrazole derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Catalysts and automated systems may be employed to enhance reaction rates and reduce production costs.
化学反应分析
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where halogenating agents like thionyl chloride (SOCl2) can introduce halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
科学研究应用
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: Unique due to its specific substitution pattern and combination of pyrrole and pyrazole rings.
(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar compounds include other pyrrole-pyrazole derivatives with different substituents.
Uniqueness
The uniqueness of (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C14H22N4 |
|---|---|
分子量 |
246.35 g/mol |
IUPAC 名称 |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C14H22N4/c1-12(2)11-18-8-6-13(16-18)9-15-10-14-5-4-7-17(14)3/h4-8,12,15H,9-11H2,1-3H3 |
InChI 键 |
MLXHMBRWOPSSTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC=CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


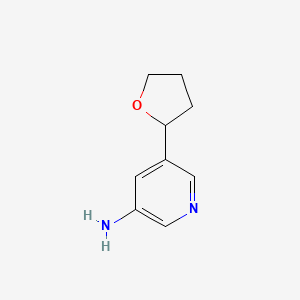
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
![1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11741372.png)
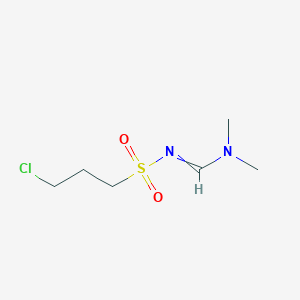
![2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741385.png)

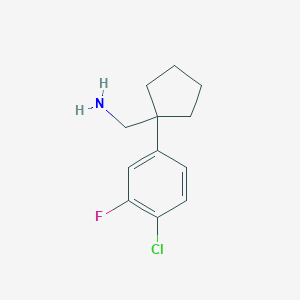
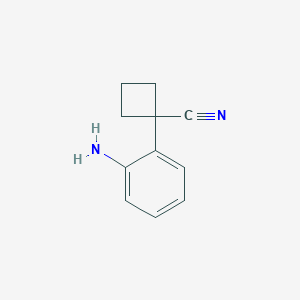
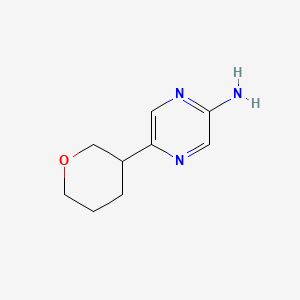
![[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
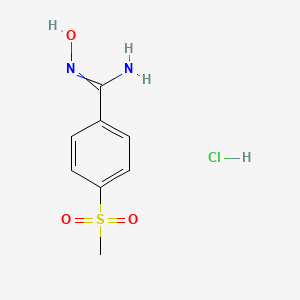
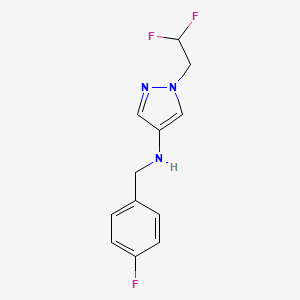
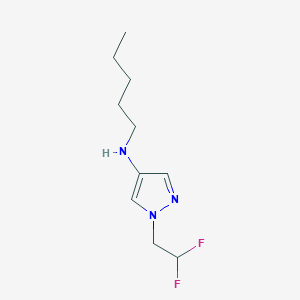
![[(4-Ethenylphenyl)diethoxymethyl]silane](/img/structure/B11741458.png)
